5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHBQHAZPXENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-5-tert-butyl nitroaniline with sodium nitrite in the presence of N-tert-butyl-N’-(2-nitrophenyl)thiourea . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares structural features, substituent effects, and key properties of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide with related compounds:
Electronic and Steric Effects
- Fluorine vs. Methoxy: The 2-fluorine in the target compound is strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~10–11) compared to 2-methoxy derivatives (pKa ~8–9) .
- tert-butyl vs. In contrast, N-ethyl or N-sec-butyl analogs (e.g., 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide) exhibit improved solubility but lower metabolic stability .
Biological Activity
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 310.1831 g/mol. Its structure includes:
- Bromine (Br) and Fluorine (F) atoms attached to a benzene ring.
- A tert-butyl group, which enhances lipophilicity.
- A sulfonamide functional group, known for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts. Here are some key findings:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating bacterial infections.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors, which could lead to therapeutic applications.
The mechanism of action is believed to involve interactions with specific molecular targets. The sulfonamide group can participate in hydrogen bonding with proteins, while the bromine and fluorine atoms may influence the compound's stability and reactivity. This interaction can modulate enzyme activity, potentially leading to various biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with an average Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
In another investigation focusing on enzyme inhibition, the compound was tested against various targets. Notably, it showed promising results as an inhibitor of carbonic anhydrase with an IC50 value of 150 nM.
| Enzyme Target | IC50 (nM) |
|---|---|
| Carbonic Anhydrase | 150 |
| Aldose Reductase | 200 |
| Dipeptidyl Peptidase IV | 300 |
Comparison with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-fluorobenzenesulfonamide | C6H5BrFNO2S | Lacks tert-butyl group; simpler structure |
| 4-Bromo-N-tert-butyl-2-methoxybenzenesulfonamide | C11H15BrNO3S | Contains methoxy group; different functional properties |
| 5-Bromo-N-(tert-butyl)-2-nitroaniline | C10H12BrN3O2 | Contains nitro group; potential for different reactivity |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 322.22 g/mol | |
| logP (Predicted) | 3.8 ± 0.2 (Schrödinger QikProp) | |
| Melting Point | 148–152°C (DSC) | |
| Solubility in DMSO | >50 mg/mL |
Q. Table 2: Common Contaminants in Synthesis
| Contaminant | Removal Strategy | Purity Post-Treatment |
|---|---|---|
| Unreacted sulfonyl chloride | Column chromatography (Hexane:EA 8:2) | >99% |
| Tert-butyl amine byproducts | Acid-base extraction (1M HCl wash) | >98% |
Theoretical and Methodological Considerations
- Linking to Frameworks : The compound’s sulfonamide moiety aligns with enzyme inhibition studies (e.g., carbonic anhydrase), where fluorine enhances binding affinity. Molecular docking (AutoDock Vina) can predict interactions using crystallographic data from homologs .
- Contradiction Management : When spectral data conflicts with literature, cross-validate using multiple techniques (e.g., IR for functional groups, HRMS for molecular formula) and consult crystallographic databases (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
